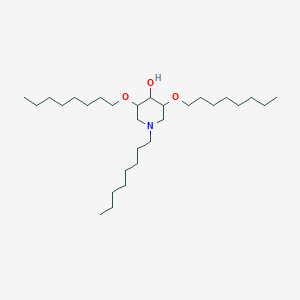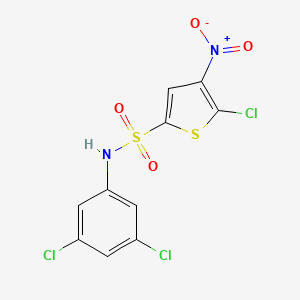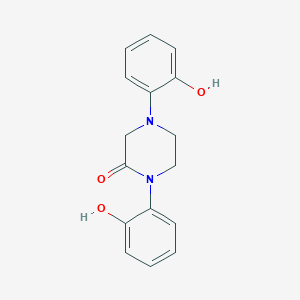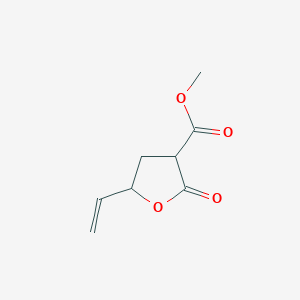
1-Octyl-3,5-bis(octyloxy)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-3,5-bis(octyloxy)piperidin-4-ol is a synthetic organic compound belonging to the piperidine family Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol typically involves multi-step reactions starting from piperidinol and octanol. The process includes:
Alkylation: Piperidinol undergoes alkylation with octyl bromide in the presence of a base such as potassium carbonate.
Etherification: The resulting intermediate is then subjected to etherification with octanol under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-Octyl-3,5-bis(octyloxy)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Mecanismo De Acción
The mechanism of action of 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Octyl-3,5-dimethoxypiperidin-4-ol: Similar structure but with methoxy groups instead of octyloxy groups.
1-Octyl-3,5-bis(hexyloxy)piperidin-4-ol: Similar structure but with hexyloxy groups instead of octyloxy groups.
Uniqueness: 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol is unique due to its specific combination of octyl and piperidin-4-ol moieties, which confer distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
917222-41-4 |
|---|---|
Fórmula molecular |
C29H59NO3 |
Peso molecular |
469.8 g/mol |
Nombre IUPAC |
3,5-dioctoxy-1-octylpiperidin-4-ol |
InChI |
InChI=1S/C29H59NO3/c1-4-7-10-13-16-19-22-30-25-27(32-23-20-17-14-11-8-5-2)29(31)28(26-30)33-24-21-18-15-12-9-6-3/h27-29,31H,4-26H2,1-3H3 |
Clave InChI |
CGCQZLKTSXIOLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1CC(C(C(C1)OCCCCCCCC)O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)

![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)


![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)

![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)

![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)

![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
